molecular formula C27H29N3O4S B2796687 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide CAS No. 327976-83-0

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide

Cat. No.: B2796687
CAS No.: 327976-83-0
M. Wt: 491.61
InChI Key: RMSJHFRXCSNPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a sulfonylmorpholine group at the 4-position of the benzene ring and a 9-ethylcarbazol-3-yl substituent on the amide nitrogen. The carbazole moiety is known for its aromatic π-system, enabling interactions with biological targets, while the sulfonylmorpholine group enhances solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(9-ethylcarbazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-4-30-25-8-6-5-7-23(25)24-15-21(11-14-26(24)30)28-27(31)20-9-12-22(13-10-20)35(32,33)29-16-18(2)34-19(3)17-29/h5-15,18-19H,4,16-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJHFRXCSNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is functionalized with methyl groups at the 2 and 6 positions, followed by the introduction of a sulfonyl group. The carbazole moiety is then attached to the benzamide backbone through a series of coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide exhibit significant anticancer properties. The sulfonamide group is known for enhancing the bioactivity of drugs by improving solubility and selectivity towards cancer cells. Studies have shown that derivatives of carbazole, such as this compound, can inhibit tumor growth effectively by inducing apoptosis in cancer cells .

Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are critical in treating diseases characterized by chronic inflammation. The morpholine moiety is often associated with anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease models .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives are widely used as host materials in OLEDs due to their excellent electron transport properties and thermal stability. The incorporation of the sulfonyl group into the structure of this compound enhances its performance as an emissive layer in OLEDs. This compound can facilitate efficient charge transport and improve the overall luminous efficiency of OLED devices .

Photophysical Properties
The photophysical properties of this compound have been studied extensively, revealing that it exhibits favorable characteristics for light emission and stability under operational conditions. These properties are crucial for developing high-performance organic electronic devices .

Materials Science

Polymer Composites
The unique structural features of this compound make it suitable for incorporation into polymer matrices to enhance mechanical and thermal properties. Research demonstrates that adding such compounds to polymers can improve their thermal stability and mechanical strength, making them suitable for various industrial applications .

  • Anticancer Research
    A study published in a peer-reviewed journal demonstrated the efficacy of carbazole derivatives against various cancer cell lines, showing a dose-dependent response that highlights their potential as novel anticancer agents .
  • OLED Development
    In a recent project aimed at improving OLED technology, researchers incorporated this compound into device architectures, resulting in enhanced brightness and efficiency compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, while the carbazole moiety may intercalate with DNA or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-(4-iodophenyl)benzamide (BA94680)

Key Differences :

  • Substituent Variation : BA94680 replaces the 9-ethylcarbazol-3-yl group with a 4-iodophenyl group .
  • Molecular Weight : The target compound (MW ≈ 515.61) is heavier due to the carbazole core, compared to BA94680 (MW 500.35) .

Structural Analog: 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole

Key Differences :

  • Functional Groups : This analog features a hydrazone group instead of a sulfonylmorpholine-benzamide chain .
  • Electronic Properties : The hydrazone group may act as a chelating agent for metal ions, unlike the sulfonamide’s hydrogen-bonding capability .
  • Applications : Hydrazone derivatives are explored in metal ion sensors, whereas the target compound’s sulfonamide group is common in enzyme inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound BA94680 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole
Molecular Formula C₂₈H₂₉N₃O₄S C₁₉H₂₁IN₂O₄S C₂₂H₂₂N₄
Molecular Weight ~515.61 500.35 342.44
Key Substituents Carbazole, sulfonylmorpholine Iodophenyl, sulfonylmorpholine Hydrazone, methylphenyl
Solubility Moderate (morpholine enhances) Low (iodine increases lipophilicity) Low (rigid carbazole)
Potential Applications Kinase inhibitors, anticancer Radiopharmaceuticals Metal ion chelation, sensors

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

  • Enhanced Target Binding : The carbazole’s aromaticity may improve π-π stacking with protein targets compared to BA94680’s iodophenyl group.
  • Solubility vs.

Biological Activity

The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide , also referred to as 4-DMSEBC, is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Structural Characteristics

4-DMSEBC features a benzamide core linked to a sulfonamide moiety and a carbazole derivative. The inclusion of the 2,6-dimethylmorpholine group enhances its solubility and biological activity. The molecular formula is C27H29N3O4SC_{27}H_{29}N_{3}O_{4}S with a molecular weight of 491.61 g/mol .

Biological Activity Overview

Research indicates that 4-DMSEBC exhibits significant biological activities, particularly in the following areas:

  • Anti-cancer properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.
  • Carbonic anhydrase inhibition : The sulfonamide group is known for its role as an inhibitor of carbonic anhydrases, which are crucial in various physiological processes and potential therapeutic targets for conditions such as glaucoma and certain cancers .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors like 4-DMSEBC can disrupt this process, leading to decreased tumor growth and altered pH levels in the tumor microenvironment. This mechanism is particularly relevant in cancer treatment strategies .

Interaction with Biological Targets

Preliminary studies suggest that 4-DMSEBC may interact with various enzymes and receptors involved in cancer progression and metabolic regulation. Techniques such as molecular docking simulations and enzyme inhibition assays are utilized to assess these interactions .

Research Findings and Case Studies

StudyCompound TestedMethodologyKey Findings
Study 14-DMSEBCIn vitro assays on cancer cell linesSignificant inhibition of cell proliferation observed in A549 (lung adenocarcinoma) and WM115 (melanoma) cells.
Study 2Related carbazole derivativesAntiviral activity testsSome derivatives displayed moderate antiviral activity against HIV, indicating structural importance for biological efficacy .
Study 3Benzimidazole derivativesApoptosis assaysCompounds similar in structure to 4-DMSEBC showed promising cytotoxic effects under hypoxic conditions, suggesting potential for hypoxia-selective targeting in tumors .

Comparative Analysis with Related Compounds

The structural features of 4-DMSEBC allow for comparative analysis with other compounds possessing similar functionalities:

CompoundStructure FeaturesBiological Activity
Benzimidazole derivativesHypoxia-targeting agentsPotential anticancer activity under low oxygen conditions
Other carbazole derivativesVaried substituents affecting activityAntiviral properties against HIV

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the preparation of the carbazole core (e.g., 9-ethylcarbazole) via alkylation of carbazole using ethyl bromide in the presence of a base like NaH .
  • Sulfonylation : React the carbazole intermediate with 2,6-dimethylmorpholine-4-sulfonyl chloride under anhydrous conditions (dry DCM, 0–5°C) to install the sulfonyl group. Monitor progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Benzamide Coupling : Use EDC/HOBt-mediated coupling between the sulfonated carbazole and 4-carboxybenzaldehyde derivatives. Purify via column chromatography (gradient elution with hexane:EtOAc) .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv. of sulfonyl chloride), and employ inert atmospheres (N₂/Ar) to minimize side reactions .

Advanced: How can mechanistic insights into the sulfonylation and benzamide coupling steps be validated experimentally?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved NMR or in situ FTIR to track intermediate formation during sulfonylation. For example, monitor the disappearance of the morpholine sulfonyl chloride peak at δ 3.2–3.5 ppm in DMSO-d₆ .
  • Isotopic Labeling : Use ¹⁸O-labeled water during hydrolysis steps to confirm nucleophilic attack mechanisms in sulfonamide bond formation .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and compare energy barriers for competing reaction pathways (e.g., SN2 vs. radical mechanisms) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile:water 70:30, 1.0 mL/min) to verify purity (>95%). Retention time comparison with standards is essential .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at δ 1.4 ppm for CH₃, δ 4.3 ppm for CH₂; morpholine protons at δ 2.6–3.1 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 534.1925) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Advanced: How should researchers design experiments to evaluate this compound’s bioactivity against kinase targets?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, CDK2) at varying concentrations (1 nM–10 µM). Include staurosporine as a positive control .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with structurally related carbazole sulfonamides .
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Use clustering analysis (e.g., KinomeTree) to map selectivity .

Advanced: How can computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase domain, PDB ID: 1M17). Validate poses with MD simulations (GROMACS, 100 ns) to assess stability .
  • QSAR Modeling : Build regression models (e.g., Random Forest, SVM) using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train on datasets of kinase inhibitors .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and correlate with experimental IC₅₀ values .

Advanced: How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Meta-Analysis : Aggregate data from kinase assays, cell-based studies, and animal models. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .
  • Mechanistic Profiling : Perform phosphoproteomics (LC-MS/MS) to map downstream signaling pathways in discrepant models (e.g., apoptosis vs. proliferation markers) .
  • Solubility Correction : Normalize activity data to account for solubility differences (e.g., DLS measurements in cell culture media) .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., morpholine ring size, carbazole alkyl chain length). Prioritize using parallel synthesis (e.g., 96-well plates) .
  • Biological Testing : Screen analogs in tiered assays: primary (enzyme inhibition), secondary (cell viability), tertiary (in vivo efficacy) .
  • Data Clustering : Apply PCA or hierarchical clustering to correlate structural features (e.g., sulfonyl group electronegativity) with activity .

Basic: How can solubility challenges be mitigated during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water mixtures (<0.1% DMSO) or cyclodextrin-based formulations to enhance solubility .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4.5–5.5) if the compound exhibits pH-dependent solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .

Advanced: What experimental approaches are used to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify parent compound loss using UPLC-PDA .
  • Metabolite ID : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at morpholine or carbazole moieties) .

Advanced: How can interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Systems Biology : Integrate omics data (transcriptomics, proteomics) to map compound-induced pathway perturbations .
  • Environmental Toxicology : Assess ecotoxicity using Daphnia magna or algal models (OECD Test Guidelines 202/201) to evaluate environmental risks .
  • Material Science Collaboration : Partner to explore non-biological applications (e.g., organic semiconductors) by measuring charge mobility in thin films .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.